molecular formula C7H5ClF2 B1584488 (Chlorodifluoromethyl)benzene CAS No. 349-50-8

(Chlorodifluoromethyl)benzene

Cat. No. B1584488
CAS RN: 349-50-8
M. Wt: 162.56 g/mol
InChI Key: RPSUKAMDJCKXAF-UHFFFAOYSA-N
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Description

(Chlorodifluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It belongs to the family of aromatic hydrocarbons .


Synthesis Analysis

The synthesis of benzene derivatives, such as (Chlorodifluoromethyl)benzene, often involves electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of (Chlorodifluoromethyl)benzene consists of a benzene ring with a chlorodifluoromethyl group attached to it. The molecular weight is 162.564 Da .


Chemical Reactions Analysis

(Chlorodifluoromethyl)benzene can undergo various chemical reactions. For instance, it can participate in difluoromethylation processes based on X–CF2H bond formation . It can also undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

(Chlorodifluoromethyl)benzene is a liquid at room temperature. It has a density of 1.233 g/mL at 25 °C and a refractive index of 1.4648 .

Scientific Research Applications

Fluorophores in Imaging Techniques

Recent advances in single-benzene-based fluorophores have highlighted the importance of compounds like (Chlorodifluoromethyl)benzene . They serve as electron-donor or acceptor components within fluorophores, which are extensively used in fluorescence imaging techniques in biological research .

Mechanism of Action

Target of Action

(Chlorodifluoromethyl)benzene, like other benzene derivatives, primarily targets the aromatic ring structure in organic compounds . The compound’s interaction with these structures plays a significant role in its mechanism of action.

Mode of Action

The mode of action of (Chlorodifluoromethyl)benzene involves electrophilic substitution reactions . The compound’s chlorodifluoromethyl group influences the reactivity of the benzene ring, affecting the rate of electrophilic substitution . This interaction results in changes to the compound and its targets.

Biochemical Pathways

(Chlorodifluoromethyl)benzene affects several biochemical pathways. Benzene and its derivatives have been shown to alter disease-relevant pathways and genes in a dose-dependent manner . These effects are apparent at doses as low as 100 ppb in air .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Chlorodifluoromethyl)benzene. For instance, benzene, a related compound, is a ubiquitous environmental pollutant that results from the emissions of fires, volcanoes, and primarily from industrial emissions and combustion . These environmental sources could potentially influence the action of (Chlorodifluoromethyl)benzene.

Safety and Hazards

(Chlorodifluoromethyl)benzene is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUKAMDJCKXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188452
Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chlorodifluoromethyl)benzene

CAS RN

349-50-8
Record name (Chlorodifluoromethyl)benzene
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name 349-50-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can (chlorodifluoromethyl)benzene be efficiently synthesized?

A1: A high-efficiency method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene, a derivative of (chlorodifluoromethyl)benzene, is described in []. This method utilizes a reaction between 1,4-bis(difluoromethyl)benzene and chlorine gas under UV irradiation at 50-90 °C and pressure greater than 1 atm. This approach provides a simplified and efficient way to produce 1,4-bis(chlorodifluoromethyl)benzene, which can be further utilized for synthesizing various compounds.

Q2: How does (chlorodifluoromethyl)benzene react with nucleophiles?

A2: While the provided abstracts don't delve into specific reactions of (chlorodifluoromethyl)benzene with nucleophiles, [] and [] suggest that such reactions are possible. The chlorodifluoromethyl group is expected to be susceptible to nucleophilic attack, offering possibilities for derivatization. Further research exploring the specifics of these reactions and the resulting products would be valuable.

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